molecular formula C9H13NO3 B1318682 3-(Dimethoxymethyl)-2-methoxypyridine CAS No. 869735-23-9

3-(Dimethoxymethyl)-2-methoxypyridine

Cat. No. B1318682
CAS RN: 869735-23-9
M. Wt: 183.2 g/mol
InChI Key: BOVYWQYCFFODBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with methanol or formaldehyde . For instance, dimethoxymethane can be manufactured by the oxidation of methanol or by the reaction of formaldehyde with methanol .

Scientific Research Applications

  • Synthesis and Reaction Mechanisms : 3-(Dimethoxymethyl)-2-methoxypyridine is used in various synthesis processes. For instance, it's involved in the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, demonstrating complex reaction mechanisms in organic chemistry (Victory, Sempere, Borrell, & Crespo, 1989).

  • Deprotonative Metalation : Research on the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights the compound's role in metalation studies, which is a critical process in organic synthesis (Nagaradja, Chevallier, Roisnel, Jouikov, & Mongin, 2012).

  • Alkylation Reactions : The compound is also used in alkylation reactions. A study demonstrates its use in the methylation of 3-hydroxypyridine and its analogs, showing its versatility in organic synthesis (Finkentey, Langhals, & Langhals, 1983).

  • Novel Reaction Pathways : Investigations into the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with various agents provide insights into novel reaction pathways, underlining the compound's significance in understanding complex chemical reactions (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).

  • Molecular Diversity in Reactions : The compound's derivatives are explored for their molecular diversity in three-component reactions, indicating its potential for creating a variety of chemical structures (Sun, Zhu, Gong, & Yan, 2013).

  • Acetalation Mechanism : The acetalation mechanism of 2-formyl-3-methoxypropionitrile in methanolic hydrogen chloride is studied using 2-Dimethoxymethyl-3-methoxypropionitrile, contributing to the understanding of reaction mechanisms in organic chemistry (Tanaka, Kimoto, & Tokuyama, 1978).

properties

IUPAC Name

3-(dimethoxymethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-8-7(5-4-6-10-8)9(12-2)13-3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVYWQYCFFODBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590335
Record name 3-(Dimethoxymethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869735-23-9
Record name 3-(Dimethoxymethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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